Benzyltriphenylphosphonium borohydride
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Overview
Description
Benzyltriphenylphosphonium borohydride is a chemical compound with the molecular formula C25H22P·BH4 and a molecular weight of 368.27. It is known for its role as a selective and versatile reducing agent, particularly useful in the reduction of imines, enamines, and the reductive amination of aldehydes .
Mechanism of Action
Target of Action
Benzyltriphenylphosphonium borohydride is primarily used as a reducing agent in organic synthesis . Its primary targets are various organic compounds, particularly those containing carbonyl groups, imines, and enamines .
Mode of Action
The compound acts as a nucleophilic reducing agent . It donates a hydride ion (H-) to suitable functional groups in the target molecules . This nucleophilic attack results in the reduction of the target molecule . In the case of benzyltriphenylphosphonium salts, they can act as alkyl radical precursors under photoredox catalysis . Depending on substituents, the benzylic radicals may couple to form C–C bonds or abstract a hydrogen atom to form C–H bonds .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the specific target molecules being reduced. The general mechanism involves the transfer of a hydride ion to the target molecule, altering its oxidation state and potentially affecting downstream biochemical reactions .
Result of Action
The primary result of this compound’s action is the reduction of target molecules, which can lead to the formation of new compounds . For example, it has been used for the reduction of imines and enamines, and for the reductive amination of aldehydes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to the release of flammable gas . The compound is also sensitive to air and moisture, suggesting that it should be handled under inert gas and protected from moisture . The reaction conditions, such as temperature and solvent, can also impact the compound’s reactivity and the yield of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyltriphenylphosphonium borohydride is typically synthesized from benzyltriphenylphosphonium chloride and sodium borohydride. The reaction involves generating the compound as a white solid . Another method involves the preparation of (substituted)-benzyltriphenylphosphonium bromide salts using microwave irradiation from substituted-benzylhalides and triphenylphosphine in the presence of THF at 60°C for 30 minutes, yielding 87-98% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave irradiation for the preparation of related compounds suggests potential for scalable and efficient production .
Chemical Reactions Analysis
Types of Reactions: Benzyltriphenylphosphonium borohydride primarily undergoes reduction reactions. It is particularly effective in the reduction of imines and enamines, as well as the reductive amination of aldehydes .
Common Reagents and Conditions: The compound is often used in methanol as a solvent. Common reagents include imines, enamines, and aldehydes .
Major Products Formed: The major products formed from these reactions include reduced imines and enamines, as well as amines from the reductive amination of aldehydes .
Scientific Research Applications
Benzyltriphenylphosphonium borohydride has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in various organic synthesis reactions.
Biology and Medicine:
Industry: The compound’s reducing properties make it valuable in industrial processes that require selective reduction of specific functional groups.
Comparison with Similar Compounds
Benzyltriphenylphosphonium chloride: Used in the synthesis of various organic compounds and as a phase-transfer catalyst.
Benzyltriphenylphosphonium bromide: Similar in structure and used in related synthetic applications.
Uniqueness: Benzyltriphenylphosphonium borohydride is unique due to its specific reducing capabilities, particularly in the reduction of imines, enamines, and aldehydes. Its versatility and selectivity make it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
18117-29-8 |
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Molecular Formula |
C25H26BP |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;boranuide |
InChI |
InChI=1S/C25H22P.BH4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H4/q+1;-1 |
InChI Key |
YLNTXORZGRIABB-UHFFFAOYSA-N |
SMILES |
[B-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
[BH4-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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